molecular formula C20H15N3O4S B3669842 4-{[(5Z)-2-(4-Methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-5-ylidene]methyl}phenyl acetate

4-{[(5Z)-2-(4-Methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-5-ylidene]methyl}phenyl acetate

Cat. No.: B3669842
M. Wt: 393.4 g/mol
InChI Key: HGLMWCMJIVOHQB-BOPFTXTBSA-N
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Description

4-{[(5Z)-2-(4-Methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-5-ylidene]methyl}phenyl acetate is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-2-(4-Methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-5-ylidene]methyl}phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Formation of the Thiazole Ring: The triazole ring is then fused with a thiazole ring through a cyclization reaction, often using sulfur-containing reagents.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, typically using methoxyphenyl halides and a suitable base.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-{[(5Z)-2-(4-Methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-5-ylidene]methyl}phenyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{[(5Z)-2-(4-Methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-5-ylidene]methyl}phenyl acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[(5Z)-2-(4-Methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-5-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

    Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5Z)-2-(4-Methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-5-ylidene]methyl}phenyl acetate is unique due to its fused triazole-thiazole ring structure and the presence of a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-12(24)27-16-7-3-13(4-8-16)11-17-19(25)23-20(28-17)21-18(22-23)14-5-9-15(26-2)10-6-14/h3-11H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLMWCMJIVOHQB-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-{[(5Z)-2-(4-Methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-5-ylidene]methyl}phenyl acetate
Reactant of Route 2
Reactant of Route 2
4-{[(5Z)-2-(4-Methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-5-ylidene]methyl}phenyl acetate
Reactant of Route 3
Reactant of Route 3
4-{[(5Z)-2-(4-Methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-5-ylidene]methyl}phenyl acetate
Reactant of Route 4
Reactant of Route 4
4-{[(5Z)-2-(4-Methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-5-ylidene]methyl}phenyl acetate
Reactant of Route 5
Reactant of Route 5
4-{[(5Z)-2-(4-Methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-5-ylidene]methyl}phenyl acetate
Reactant of Route 6
Reactant of Route 6
4-{[(5Z)-2-(4-Methoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-5-ylidene]methyl}phenyl acetate

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